![molecular formula C21H30N4O2 B13588396 N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide](/img/structure/B13588396.png)
N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide is a complex organic compound featuring a pyrrolidine ring, an imidazole group, and a methoxyphenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Imidazole Group: The imidazole group is introduced via nucleophilic substitution reactions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through Friedel-Crafts alkylation or similar reactions.
Final Assembly: The final compound is assembled through amide bond formation, typically using reagents like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a catalyst in certain reactions.
Wirkmechanismus
The mechanism of action of N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.
Imidazole Derivatives: Compounds like histamine and cimetidine contain the imidazole ring.
Methoxyphenyl Derivatives: Compounds like anisole and methoxybenzene feature the methoxyphenyl group.
Uniqueness
N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide is unique due to the combination of these functional groups, which confer specific chemical and biological properties not found in simpler analogs.
Eigenschaften
Molekularformel |
C21H30N4O2 |
|---|---|
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
N-[[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]methyl]acetamide |
InChI |
InChI=1S/C21H30N4O2/c1-16(26)23-11-18-13-25(14-19(18)20-12-22-15-24(20)2)10-6-8-17-7-4-5-9-21(17)27-3/h4-5,7,9,12,15,18-19H,6,8,10-11,13-14H2,1-3H3,(H,23,26)/t18-,19-/m1/s1 |
InChI-Schlüssel |
PRHDZWBWMSFVKS-RTBURBONSA-N |
Isomerische SMILES |
CC(=O)NC[C@@H]1CN(C[C@H]1C2=CN=CN2C)CCCC3=CC=CC=C3OC |
Kanonische SMILES |
CC(=O)NCC1CN(CC1C2=CN=CN2C)CCCC3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid](/img/structure/B13588316.png)
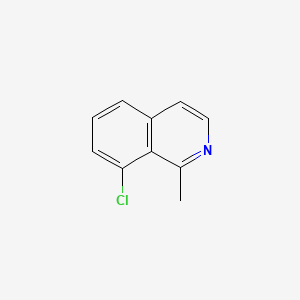
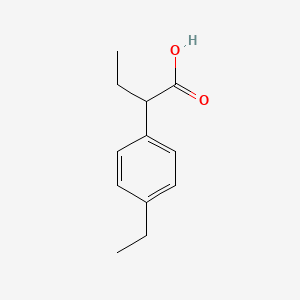
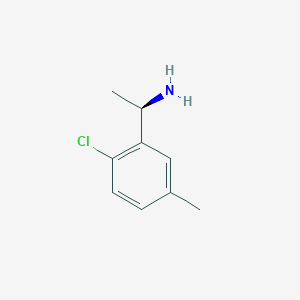
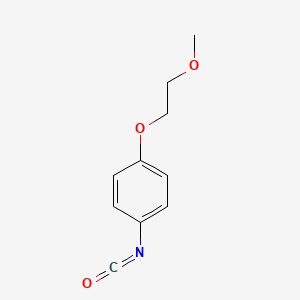
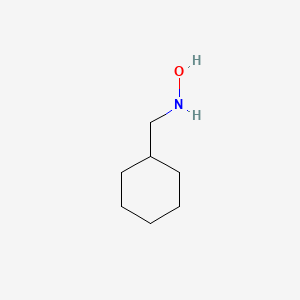
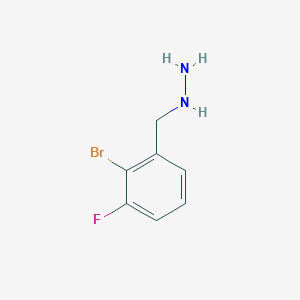
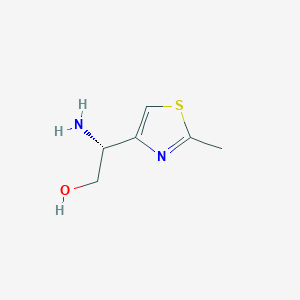

![3-({bicyclo[4.1.0]heptan-3-yl}methyl)-N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B13588387.png)
![5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B13588392.png)
![rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine](/img/structure/B13588394.png)
![4-[4-(Propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B13588397.png)
